

O,O,O-Triphenyl Phosphorothioate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *O,O,O-Triphenyl phosphorothioate*

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Abstract

O,O,O-Triphenyl phosphorothioate (TPPT) is an organophosphorus compound with a rich history intertwined with the development of organophosphate chemistry. This guide provides an in-depth overview of its discovery, synthesis, chemical properties, and its primary biological mechanism of action as an acetylcholinesterase inhibitor. Detailed experimental protocols for its synthesis and analysis are presented, alongside a comprehensive summary of its quantitative data. Visual diagrams of its synthesis and signaling pathway are included to facilitate a deeper understanding of its chemical and biological characteristics.

Discovery and History

The specific discovery of **O,O,O-Triphenyl phosphorothioate** is not well-documented with a definitive date or individual discoverer. However, its emergence is rooted in the broader history of organophosphorus chemistry, which began in the early 19th century. The synthesis of the first organophosphate, triethyl phosphate, is credited to French chemist Jean Louis Lassaigne in 1820. The exploration of phosphorothioates, compounds where a sulfur atom replaces one of the oxygen atoms in a phosphate group, followed as chemists began to systematically investigate the reactivity of phosphorus compounds with various sulfur-containing reagents.

The synthesis of TPPT is now considered a well-established chemical transformation, primarily achieved through the thionation of a phosphorus(III) precursor.^[1] This method involves the

addition of elemental sulfur to triphenyl phosphite.^[1] Another common synthetic route involves the reaction of triphenyl phosphate with a sulfurizing agent.^[1] The compound has found diverse applications, including as a reagent in organic synthesis, a stabilizer for plastics and rubber, an additive in lubricants, and as a flame retardant and plasticizer.^[1] Its biological activity, particularly its role as an enzyme inhibitor, has been a subject of extensive academic research.^[1]

Chemical and Physical Properties

A summary of the key quantitative data for **O,O,O-Triphenyl phosphorothioate** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₁₈ H ₁₅ O ₃ PS	^[1] ^[2]
Molecular Weight	342.3 g/mol	^[1] ^[2]
Appearance	White to light yellow crystal or colorless to light yellow liquid	^[1]
Melting Point	48.0 °C	^[1]
Boiling Point	148.0 °C	^[1]
Density	1.288 g/cm ³	^[1]
Water Solubility	0.02 mg/L	^[1]
³¹ P NMR Chemical Shift	~δ 55 ppm	^[1]

Synthesis of O,O,O-Triphenyl Phosphorothioate

The synthesis of **O,O,O-Triphenyl phosphorothioate** is most commonly achieved by the direct thionation of triphenyl phosphite with elemental sulfur. An alternative method involves the use of a sulfurizing agent, such as Lawesson's reagent, to convert triphenyl phosphate to the desired product.

Experimental Protocol: Synthesis from Triphenyl Phosphite and Sulfur

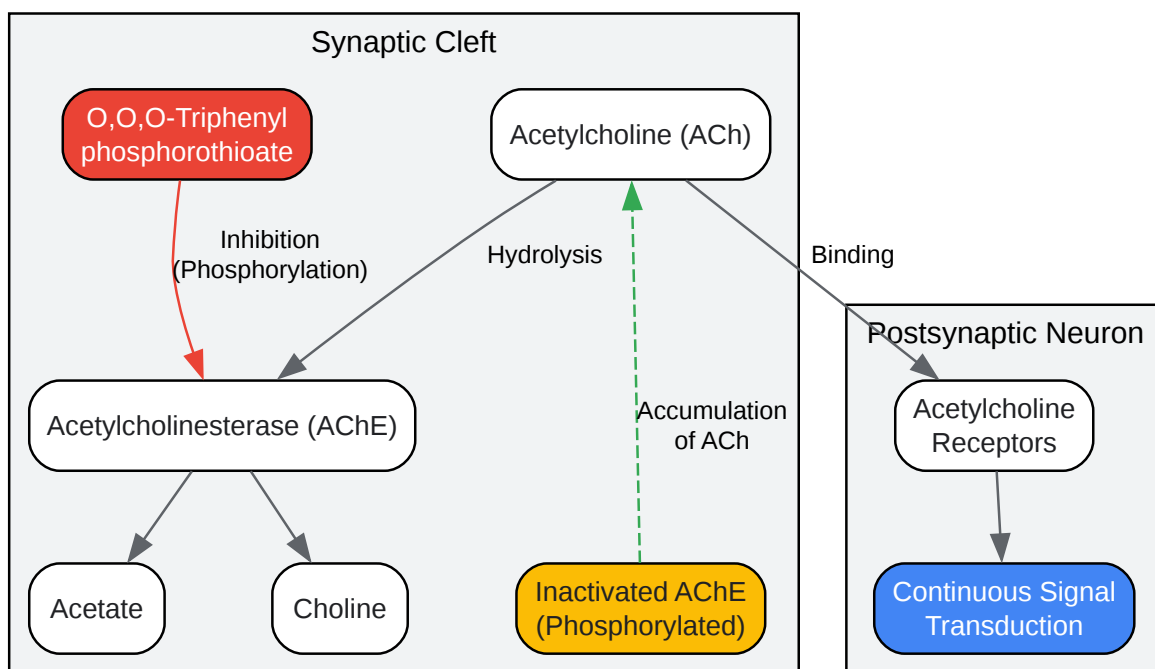
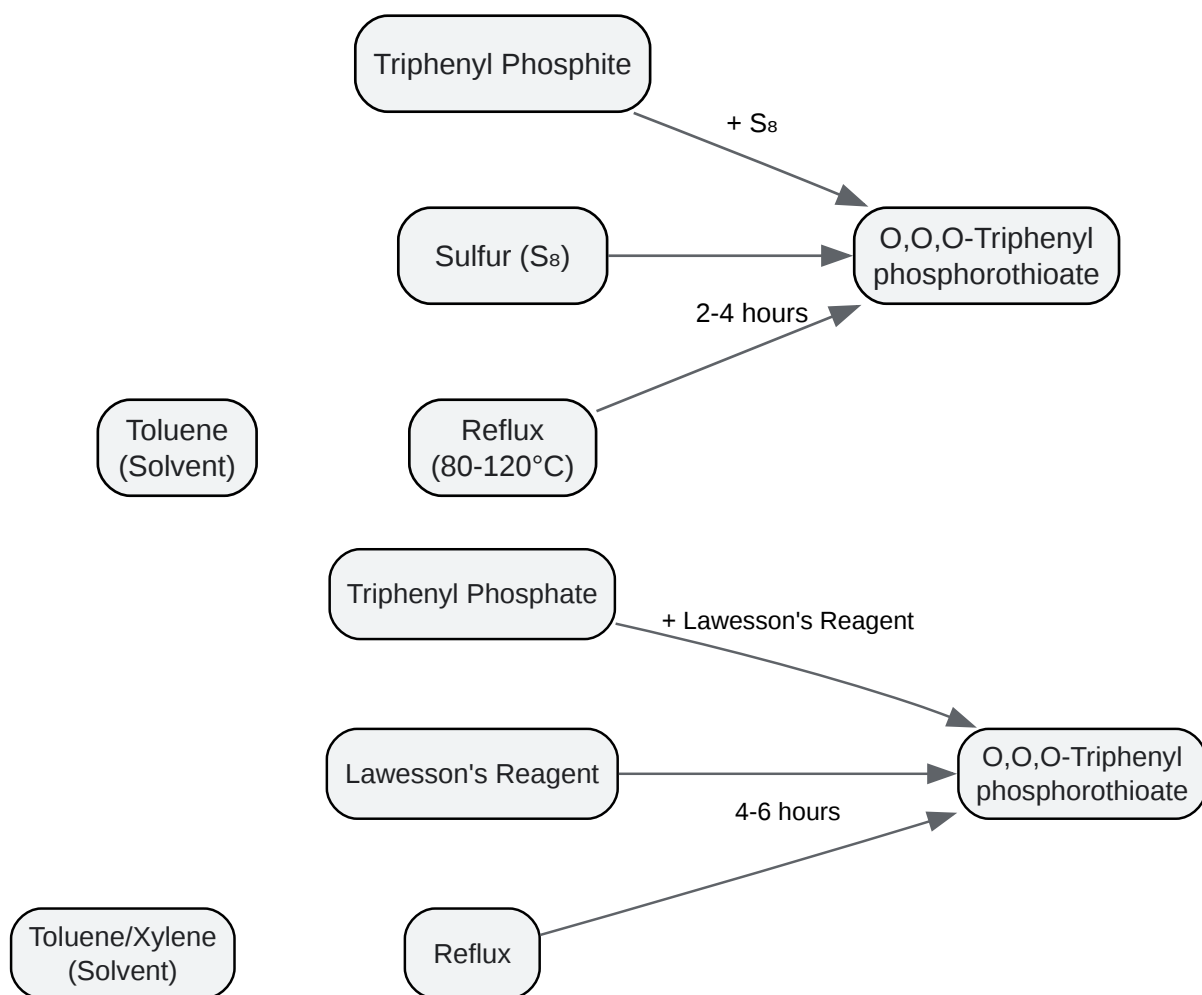
This protocol describes a representative laboratory-scale synthesis of **O,O,O-Triphenyl phosphorothioate**.

Materials:

- Triphenyl phosphite (1 equivalent)
- Elemental sulfur (1.1 equivalents)
- Toluene (solvent)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenyl phosphite in toluene.
- Add elemental sulfur to the solution.
- Heat the reaction mixture to reflux (approximately 80-120°C) and maintain for 2-4 hours.[\[1\]](#)
- Monitor the reaction progress by thin-layer chromatography (TLC) or ^{31}P NMR spectroscopy. The ^{31}P NMR chemical shift will shift from approximately δ 128 ppm for triphenyl phosphite to around δ 55 ppm for the product.[\[1\]](#)
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the toluene under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.



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References

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- To cite this document: BenchChem. [O,O,O-Triphenyl Phosphorothioate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7775484#discovery-and-history-of-o-o-o-triphenyl-phosphorothioate]

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